
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide, also known as CTZM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZM belongs to the family of isoxazole carboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Antimicrobial Applications: Thiazole derivatives are known for their potent antimicrobial properties. The compound , with its thiazole core, could be explored for its efficacy against various bacterial and fungal pathogens. It may serve as a lead compound for the development of new antimicrobial agents, potentially offering alternatives to existing drugs and contributing to the fight against antibiotic resistance .
Anticancer Potential: The structural features of thiazole compounds have been associated with anticancer activity. Research could investigate the potential of this compound as an anticancer agent, examining its ability to inhibit tumor growth or induce apoptosis in cancer cells. This could lead to the development of novel chemotherapeutic options .
Antioxidant Properties: Thiazoles have demonstrated antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This compound could be studied for its antioxidant activity, possibly leading to applications in preventing or treating diseases caused by oxidative damage .
Anti-Inflammatory Uses: Due to the anti-inflammatory properties of thiazole derivatives, this compound could be utilized in the development of new anti-inflammatory drugs. Such drugs could be beneficial in treating chronic inflammatory diseases, such as arthritis or asthma .
Neuroprotective Effects: Thiazole derivatives have shown promise in neuroprotection, which is vital in conditions like Alzheimer’s disease. Investigating this compound for its neuroprotective effects could contribute to the creation of treatments that protect nerve cells from damage or degeneration .
Antihypertensive Activity: The compound’s potential for antihypertensive activity could be explored, which would be significant for managing high blood pressure. This could lead to the development of new medications that help in controlling hypertension, thereby reducing the risk of cardiovascular diseases .
Agricultural Chemicals: Thiazole compounds have applications in agriculture as well, such as in the synthesis of agrochemicals. This compound could be examined for its use in developing new pesticides or herbicides, which could improve crop protection and yield .
Industrial Applications: Lastly, the compound’s thiazole moiety could be of interest in various industrial applications, including the production of dyes, pigments, and catalysts. Research into these applications could lead to innovations in material science and industrial chemistry .
properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-12(7-17-20-10)15(19)16-8-14-18-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXWXCSXUIQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)

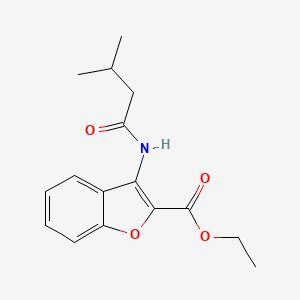
![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)
![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)
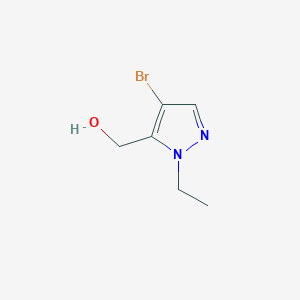
![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)
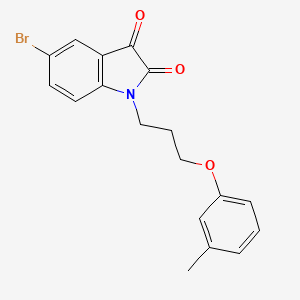
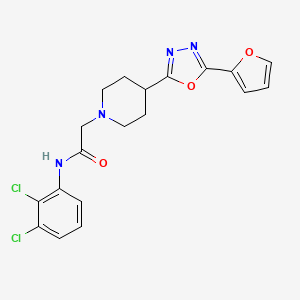

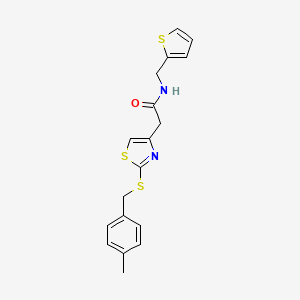
![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)

